molecular formula C22H18N2O3S B2803714 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-75-3

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2803714
CAS RN: 919033-75-3
M. Wt: 390.46
InChI Key: VSGMXVZLANHNHW-UHFFFAOYSA-N
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Description

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess a wide range of biochemical and physiological effects, making it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, this compound has also been shown to possess antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide in lab experiments is its wide range of biological effects. This compound can be used to study the mechanisms of inflammation, cancer, and microbial growth. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammation, cancer, and microbial infections. Another potential direction is the development of this compound as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves a multi-step process that includes the reaction of 2-aminothiazole with 3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to form the corresponding pyrazoline derivative. The pyrazoline derivative is then reacted with 4-hydroxycoumarin to form the final product, 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide.

Scientific Research Applications

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it an attractive target for drug development. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-4-3-5-15(8-13)10-16-12-23-22(28-16)24-21(26)20-11-18(25)17-9-14(2)6-7-19(17)27-20/h3-9,11-12H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGMXVZLANHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

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